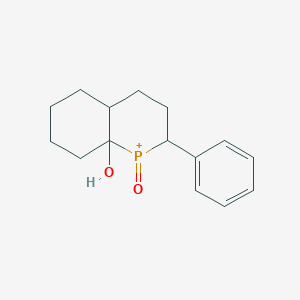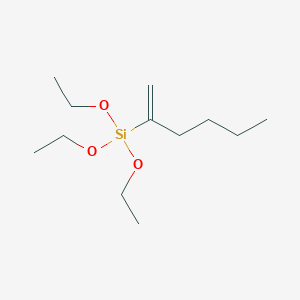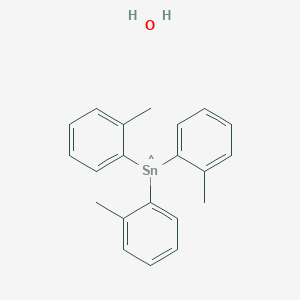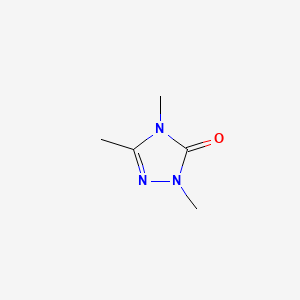
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound is characterized by the presence of a hydroxyl group, a phenyl group, and a decahydrophosphinolin-1-ium core, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium typically involves multi-step organic reactions. One common method includes the oxidation of 8a-methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene using monoperphthalic acid . This reaction leads to the formation of intermediate compounds, which are further processed to yield the desired product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound.
Common Reagents and Conditions
Oxidation: Monoperphthalic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride may be employed.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxo-derivatives, while reduction reactions can produce hydroxylated compounds.
Scientific Research Applications
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
8a-Hydroxy-1-oxo-2-phenyldecahydrophosphinolin-1-ium can be compared with other similar compounds, such as:
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: A precursor in its synthesis.
2- (2-Oxo-3-hydroxy-1,3-diphenylpropyl)cyclohexanone: Another related compound formed under similar reaction conditions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which distinguish it from other related compounds.
Properties
CAS No. |
57055-29-5 |
|---|---|
Molecular Formula |
C15H20O2P+ |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
1-oxo-2-phenyl-2,3,4,4a,5,6,7,8-octahydrophosphinolin-1-ium-8a-ol |
InChI |
InChI=1S/C15H20O2P/c16-15-11-5-4-8-13(15)9-10-14(18(15)17)12-6-2-1-3-7-12/h1-3,6-7,13-14,16H,4-5,8-11H2/q+1 |
InChI Key |
VWBRZFAMMAUJBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C(C1)CCC([P+]2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)

![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)


![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)

![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
